molecular formula C14H12FN3O2 B13032565 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one

Cat. No.: B13032565
M. Wt: 273.26 g/mol
InChI Key: ZLQOWVCIGCUQCR-UHFFFAOYSA-N
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Description

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound contains an isoxazole ring fused to a pyridazine ring, with a fluorobenzyl and two methyl groups as substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzyl bromide with 3,7-dimethylisoxazole-4-carboxylic acid hydrazide in the presence of a base such as potassium carbonate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Fluorobenzyl)-3,7-dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one
  • 3,7-Dimethylisoxazolo[4,5-D]pyridazin-4(5H)-one
  • 2-Fluorobenzyl-3,7-dimethylisoxazole

Uniqueness

This compound stands out due to the presence of both fluorobenzyl and dimethyl groups, which can enhance its biological activity and chemical stability. The combination of these substituents with the isoxazole-pyridazine core provides unique properties that are not observed in similar compounds.

Properties

Molecular Formula

C14H12FN3O2

Molecular Weight

273.26 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-3,7-dimethyl-[1,2]oxazolo[4,5-d]pyridazin-4-one

InChI

InChI=1S/C14H12FN3O2/c1-8-12-13(20-17-8)9(2)16-18(14(12)19)7-10-5-3-4-6-11(10)15/h3-6H,7H2,1-2H3

InChI Key

ZLQOWVCIGCUQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=O)N(N=C2C)CC3=CC=CC=C3F

Origin of Product

United States

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